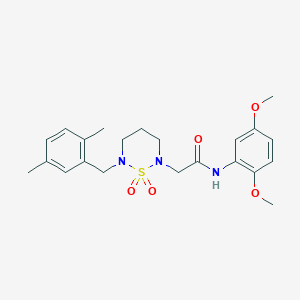
N-(2,5-dimethoxyphenyl)-2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide is a useful research compound. Its molecular formula is C22H29N3O5S and its molecular weight is 447.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,5-dimethoxyphenyl)-2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and related case studies based on diverse sources.
Chemical Structure and Properties
The compound features a thiadiazine core and multiple functional groups that contribute to its unique chemical properties. The presence of methoxy and dimethylbenzyl substituents enhances its lipophilicity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Antimicrobial Properties : It shows potential as an antimicrobial agent against several pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could interact with receptors that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted to induce ROS in cancer cells, leading to apoptosis.
Anticancer Studies
A study evaluated the effects of related thiadiazine derivatives on various cancer cell lines. The results indicated significant antiproliferative effects at low micromolar concentrations compared to standard chemotherapeutics like etoposide. The mechanism involved selective inhibition of topoisomerase II activity without DNA intercalation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiadiazine Derivative A | Breast Cancer | 5.0 | Topoisomerase II Inhibition |
| Thiadiazine Derivative B | Colon Cancer | 4.5 | ROS Induction |
| N-(2,5-dimethoxyphenyl)-... | Prostate Cancer | TBD | TBD |
Antimicrobial Activity
In vitro studies demonstrated that related compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Comparative Analysis with Related Compounds
N-(2,5-dimethoxyphenyl)-... can be compared with other thiadiazine derivatives to highlight its unique properties:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Compound X | Anticancer | Stronger ROS induction |
| Compound Y | Antimicrobial | Broader spectrum of activity |
| N-(2,5-dimethoxyphenyl)-... | Anticancer/Antimicrobial | Dual activity profile |
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[6-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-16-6-7-17(2)18(12-16)14-24-10-5-11-25(31(24,27)28)15-22(26)23-20-13-19(29-3)8-9-21(20)30-4/h6-9,12-13H,5,10-11,14-15H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNUIWLZIXTVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCCN(S2(=O)=O)CC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














